![molecular formula C17H18N4O B2988371 N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415598-87-5](/img/structure/B2988371.png)
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide
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Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse pharmacological properties . They are found in many important synthetic drug molecules and natural products, playing a crucial role in cell biology . The indole nucleus is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Synthesis Analysis
The synthesis of indole derivatives often involves coupling reactions between amines and carboxylic acids . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The structure of indole derivatives is typically determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
Indole derivatives are known for their diverse chemical reactivity. They readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Typically, these properties are determined using techniques such as NMR, UV, IR, and mass spectrometry .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-9-12(2)21-16(20-11)17(22)18-8-7-13-10-19-15-6-4-3-5-14(13)15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLFMDLBDPLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide |
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